Abt-518

Content Navigation

CAS Number

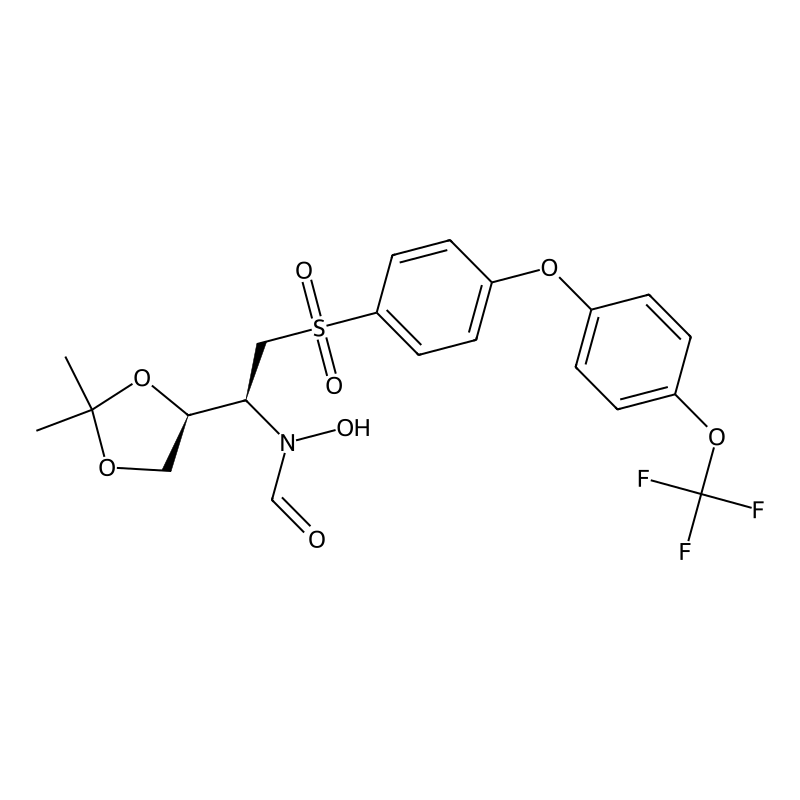

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Pharmacological & Biochemical Profile of ABT-518

The table below consolidates the fundamental quantitative data on ABT-518.

| Property/Category | Details and Quantitative Data |

|---|---|

| Primary Target & Mechanism | Matrix Metalloproteinase (MMP) inhibitor. Potently inhibits Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [1]. |

| In Vitro Potency (IC₅₀) | MMP-2 (Gelatinase A): 3.7 nM (for lead compound ABT-770, a close analog). MMP-9 (Gelatinase B): 120 nM (for lead compound ABT-770) [1]. |

| In Vivo Dosing (Mice) | Prevention Model: 100 mg/kg/day for 16 weeks. Treatment Model: 100 mg/kg/day for 10 weeks [2]. |

| Key In Vivo Findings | • Mild reduction in bodyweight gain in diet-induced obesity model. • Reduced lipid:water ratio and adipocyte/blood vessel size in fat tissue. • No effect on established obesity [2]. | | Clinical PK (Phase I) | • Half-life (T₁/₂): ~20 hours. • Clearance (Cl/F): ~3 L/h. • Volume of Distribution (V/F): >70 L. • Metabolism: Extensively metabolized, with at least 6 metabolites identified [3]. |

Key Experimental Findings and Models

The effects of this compound were context-dependent, showing divergent outcomes in different experimental models.

| Experimental Context | Key Findings | Significance/Interpretation |

|---|

| 3T3-F442A Pre-adipocyte Differentiation (In Vitro) | • Stimulated differentiation in a dose-dependent manner (0-100 μmol/L). • Increased expression of adipogenic markers (AP2, PPARγ, adiponectin) [2]. | Suggests a complex, context-dependent role for gelatinases in cell differentiation, where inhibition can paradoxically enhance adipogenesis in vitro. | | High-Fat Diet Mouse Model (Prevention In Vivo) | • Significantly reduced bodyweight gain over 16 weeks. • Lower lipid:water ratio. • Reduced adipocyte and blood vessel size in gonadal fat [2]. | Indicates that gelatinase inhibition can mildly attenuate the development of new adipose tissue and associated angiogenesis. | | High-Fat Diet Mouse Model (Treatment In Vivo) | • No effect on total bodyweight in mice with established obesity. • Reduced blood vessel size in fat depots [2]. | Suggests limited utility for MMP inhibition like this compound in reversing established obesity, though it may modify fat tissue microstructure. |

Toxicology and Drug Development Considerations

A critical finding in the development of this class of drugs was the issue of phospholipidosis, a lipid storage disorder.

- Problem with Analog ABT-770: The lead compound ABT-770 induced phospholipidosis in rats, a effect primarily attributed to its amine metabolite (Abbott-292986), which was inactive against MMPs [1].

- Advantage of this compound: The amine metabolite of this compound demonstrated a reduced potential to cause phospholipidosis in rat and human hepatocytes compared to ABT-770's metabolite. This made this compound a more promising candidate for further development [1].

Pathway and Workflow Diagrams

Based on the research findings, the following diagram illustrates the dual and context-dependent biological effects of this compound.

Dual effects of this compound in different experimental models.

The drug development process that identified and selected this compound over another candidate due to toxicity concerns can be visualized as follows.

Workflow for selecting this compound based on improved toxicology profile.

Research Implications and Future Directions

The research on this compound highlights several key points for drug development professionals:

- Target Selectivity is Crucial: The divergent in vitro (pro-adipogenic) and in vivo (anti-adipogenic) effects underscore that MMP inhibition's functional outcome is highly dependent on the biological system and microenvironment [2].

- Metabolite Toxicology is Critical: The development of this compound demonstrates the importance of screening not just the parent drug but also its metabolites for off-target toxicities like phospholipidosis early in the pipeline [1].

- Therapeutic Window May Be Narrow: The mixed efficacy results—preventing but not reversing weight gain in models—suggest a potentially limited therapeutic application for this specific compound [2].

References

ABT-518 anticancer drug discovery and development

ABT-518: A Snapshot from the Archives

This compound was an early investigational agent. The available information, from U.S. patents approved between 2000 and 2004, identifies it as a matrix metalloproteinase (MMP) inhibitor intended for cancer treatment [1].

The following table summarizes its key characteristics:

| Attribute | Description |

|---|---|

| Name | This compound |

| Therapeutic Area | Cancer [1] |

| Mechanism of Action | Matrix Metalloproteinase (MMP) inhibitor [1] |

| Status | Appears to be a historical investigational compound; no recent development found [1]. |

Matrix metalloproteinases are enzymes that break down the extracellular matrix, and their inhibition was once a promising strategy to prevent cancer metastasis [1]. However, broad-spectrum MMP inhibitors like this compound faced significant challenges in clinical trials, including a lack of efficacy and dose-limiting side effects, which largely halted their development.

Modern Paradigms in Cancer Drug Discovery

While this compound represents an older approach, drug discovery has since advanced significantly. The table below contrasts several contemporary therapeutic modalities that are now at the forefront of cancer research.

| Therapeutic Modality | Key Mechanism & Advantages | Example Targets & Drugs |

|---|

| Targeted Protein Degradation (PROTACs) [2] [3] | • Event-driven pharmacology: Uses ubiquitin-proteasome system to degrade target proteins. • Targets "undruggables": Effective against proteins without defined binding pockets. • Overcomes drug resistance. | • ARV-110: Targets androgen receptor for prostate cancer. • BTK degraders: For hematologic cancers. • STAT3 degraders: Target transcription factors [2]. | | Antibody-Drug Conjugates (ADCs) [4] | • Precision delivery: Monoclonal antibody targets tumor antigen, delivers cytotoxic payload. • Reduced systemic toxicity. | • sac-TMT (SKB264/MK-2870): TROP2 ADC for breast and lung cancer. • Trastuzumab botidotin (A166): HER2 ADC for breast cancer [4]. | | Nuclear Receptor Targeting [5] | • Ligand-activated transcription factors: Regulate gene expression involved in proliferation and metabolism. • Well-established drug target class. | • Tamoxifen: Estrogen receptor (ER) for breast cancer. • Enzalutamide: Androgen receptor (AR) for prostate cancer [5]. | | Peptide-Based Drugs [6] | • High specificity: Target protein-protein interactions. • Lower immunogenicity than large proteins. • Emerging delivery platforms improving stability. | • Peptide-drug conjugates (PDCs): For targeted delivery. • Radiopharmaceuticals: e.g., [68Ga]Ga-DOTA-TOC for diagnosing neuroendocrine tumors [6]. |

Research Workflow for a Contemporary Target

To illustrate current methodologies, here is a generalized experimental workflow for investigating a candidate drug, integrating approaches from network pharmacology and modern biochemistry.

This workflow is adapted from a recent study on a traditional Chinese medicine formula for lung adenocarcinoma, which used network pharmacology to predict the JAK/STAT pathway as a target, identified active compounds via UHPLC-HRMS, and validated the findings through in vivo experiments that showed inhibition of tumor growth and downregulation of JAK2, STAT3, and PD-L1 [7].

Research Recommendations

Based on the search findings, here are suggestions for your continued research:

- Focus on Contemporary Targets: For a current whitepaper, consider focusing on the classes of therapeutics in the second table above, such as PROTACs or specific, successful ADCs, as these areas have abundant recent data [4] [2].

- Investigate Specific Pathways: The JAK/STAT and nuclear receptor pathways remain high-value areas for drug discovery. Exploring the development of inhibitors or degraders against these targets aligns with modern trends [8] [5] [7].

- Consult Specialized Databases: For the most technical and detailed data, utilize professional resources like scientific journals, patent databases, and FDA drug approval packages.

References

- 1. Therapeutic Targets: Progress of Their Exploration and ... [sciencedirect.com]

- 2. Proteolysis‐Targeting Chimera (PROTAC) - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Design and development of PROTACs: A new paradigm in ... [sciencedirect.com]

- 4. KELUN-BIOTECH ANNOUNCES 2025 INTERIM RESULTS [prnewswire.com]

- 5. Nuclear receptors in health and disease: signaling ... [nature.com]

- 6. Advance in peptide-based drug development: delivery ... [nature.com]

- 7. Network pharmacology and UHPLC-HRMS reveal the ... [pmc.ncbi.nlm.nih.gov]

- 8. An exhaustive examination of the research progress in ... - PMC [pmc.ncbi.nlm.nih.gov]

ABT-518: Core Pharmacokinetic and Pharmacodynamic Data

ABT-518 was investigated as a novel matrix metalloproteinase inhibitor for its potential to combat tumor growth and metastasis [1]. The following table summarizes the key quantitative data from its phase I clinical trial.

| Parameter | Description / Value |

|---|---|

| Drug Class | Novel matrix metalloproteinase (MMP) inhibitor [1] |

| Primary Indication (Studied) | Cancer (Anticancer drug) [2] |

| Administration Route | Oral [1] |

| Key PK Parameters (Cl/F) | ~3 L/h [1] |

| Key PK Parameters (V/F) | >70 L [1] |

| Key PK Parameters (T1/2) | ~20 hours [1] |

| Tmax | 4-8 hours post-dose [1] |

| Metabolites Identified | At least 6 in human plasma [1] [2] |

| Pharmacodynamic (PD) Markers | Plasma/urine levels of bFGF, VEGF, total MMP-9, and MMP-2/MMP-9 activity [1] |

| PK/PD Correlation | No significant correlations established [1] |

Analytical and Experimental Methodologies

The development of this compound involved sophisticated analytical techniques to understand its behavior in the body.

Quantitative Analysis and Metabolite Screening

A specific high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed and validated for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma [2].

- Sample Preparation: Solid-phase extraction on phenyl cartridges.

- LC Separation: Zorbax extend C18 column with a mobile phase of methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v).

- Detection: API2000 triple-quadrupole mass spectrometer.

- Key Method Features: The use of an alkaline mobile phase (pH ~10) provided better sensitivity and chromatographic speed, with a total run time of 8 minutes [2].

- Performance: The dynamic range for this compound was 10 to 1000 ng/mL from 500 µL of plasma, with inter-assay accuracy within ±10% and precision <10.7% [2].

Docking Studies and Zinc Parameter Optimization

Computational docking of MMP inhibitors like this compound is challenging due to the zinc ion in the enzyme's active site. One study optimized zinc parameters for AutoDock 3.0 to improve predictions [3].

- Prerequisite: A good coordination between the ligand's zinc-binding group (ZBG) and the zinc ion was essential for successful docking.

- Optimized Parameters: The study found that a zinc radius of 0.87 Å, a well depth of 0.35 kcal/mol, and zinc charges of +0.95 e improved both docking accuracy and binding free energy prediction [3].

The following diagram illustrates the key stages and decision points in the clinical evaluation of this compound and the general experimental workflow for MMP inhibitor analysis.

This compound clinical trial and analysis workflow

The MMP Inhibitor Landscape: Challenges and New Directions

The journey of this compound reflects the broader challenges and evolving strategies in the field of MMP inhibitor development.

Clinical Trial Challenges with MMP Inhibitors: The development of many broad-spectrum MMP inhibitors was plagued by dose-limiting side effects, such as musculoskeletal syndrome (MSS). This has been largely attributed to a lack of selectivity, particularly the inhibition of MMP-1 [4]. This explains why, despite promising preclinical evidence for this compound and other inhibitors, very few have achieved clinical success. A non-selective MMP inhibitor, PG-116800, failed in a clinical trial for acute myocardial infarction [4].

Shift in Drug Design Strategy: Current research focuses on designing selective inhibitors that can target specific MMPs (like MMP-2) while avoiding "anti-targets" (like MMP-1) to mitigate side effects [4]. This involves:

- Exploring Novel Zinc-Binding Groups (ZBGs): Moving away from traditional hydroxamates to groups like carboxylic acids in imidazole and thiazole scaffolds, which have shown superior efficacy in some cases [4].

- Structure-Based Design: Leveraging differences in the S1' sub-pockets of various MMPs. MMP-2 has a large, hydrophobic S1' pocket, whereas MMP-1's is shallow, allowing for the design of bulkier, more selective inhibitors [4].

The Role of TIMPs and Complex Biology: The biology of MMPs is further complicated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-2, for example, can not only inhibit MMPs but also activate pro-MMP-2 in a complex with MT1-MMP and possesses MMP-independent functions, such as inhibiting endothelial cell proliferation [5]. This dual nature underscores the complexity of targeting this system for cancer therapy.

The following diagram illustrates the interaction between a selective MMP-2 inhibitor and the enzyme's active site, a key goal of modern drug design.

Strategy for designing selective MMP-2 inhibitors

Conclusion and Research Outlook

This compound represents an early clinical effort to target MMPs in cancer. The data shows it was orally available and metabolized, but its development likely faced the same hurdles that stalled the broader class of non-selective MMP inhibitors.

Future promising approaches include:

- Developing highly selective MMP inhibitors with novel zinc-binding groups.

- Focusing on specific disease contexts where the role of a particular MMP is well-understood, such as MMP-2 in acute myocardial infarction [4].

- Recognizing that moderate inhibition may be sufficient for efficacy, potentially reducing the risk of side effects [4].

References

- 1. Clinical pharmacokinetics, pharmacodynamics and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the novel anticancer drug ABT - 518 , a matrix... [pubmed.ncbi.nlm.nih.gov]

- 3. Docking studies of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Matrix Metalloproteinase-2 Inhibitors for ... [frontiersin.org]

- 5. Molecular mechanisms of tissue inhibitor of metalloproteinase 2 in... [molcelltherapies.biomedcentral.com]

ABT-518 Phase I Clinical Trial Overview

The table below summarizes the key findings from the Phase I clinical trial of ABT-518, which investigated its use in cancer patients [1].

| Aspect | Findings from Phase I Trial |

|---|---|

| Trial Design | Phase I trial in cancer patients; oral administration once daily [1]. |

| Pharmacokinetics (PK) | Estimated clearance (Cl/F): ~3 L/h; Volume of distribution (V/F): >70 L; Terminal half-life (T1/2): 20 hours; Time to peak plasma levels (Tmax): 4-8 hours [1]. |

| Metabolism | Extensively metabolized; at least 6 different metabolites identified in human plasma [1] [2]. |

| Pharmacodynamics (PD) | Measured effects on angiogenic growth factors (bFGF, VEGF) and MMP-9/MMP-2 levels/activity [1]. |

| PK/PD Correlation | No significant correlations could be established between pharmacokinetics and pharmacodynamic effects [1]. |

| Key Conclusion | This compound is extensively metabolized in humans [1]. |

Drug Discovery Context and Preclinical Safety

This compound was the result of a dedicated drug discovery program at Abbott Laboratories. The following diagram illustrates the evolution of the program and the key issues that were addressed at each stage.

Evolution of Abbott Labs' MMP Inhibitor Program

A critical finding from preclinical studies was that This compound was specifically designed to avoid a toxicity problem seen with its predecessor, ABT-770 [3] [4]. In rats, ABT-770 caused multi-organ phospholipidosis, a lipid storage disorder, primarily due to its amine metabolite. This compound was found not to induce phospholipidosis in rat models, which was a key factor in its selection for clinical development [3].

Experimental Protocols from Key Studies

The methodologies from the foundational studies on this compound are detailed below.

1. Clinical Pharmacokinetics and Metabolism Study [1]

- Objective: To investigate the pharmacokinetics, pharmacodynamics, and metabolism of this compound in humans.

- Patient Population: Six patients from a phase I trial.

- Sample Collection: Plasma and urine samples were obtained after oral administration.

- Analytical Techniques:

- Drug & Metabolite Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Pharmacodynamic Markers: ELISA and immunocapture assays were used to measure levels of angiogenic growth factors (bFGF, VEGF) and total MMP-9 and MMP-2.

- Data Analysis: Pharmacokinetic parameters (clearance, volume of distribution, half-life) for the parent compound and detectable metabolites were calculated.

2. In Vitro Phospholipidosis Assay [3]

- Objective: To assess the potential of this compound and related compounds to induce phospholipidosis.

- Cell Model: Primary rat and human hepatocytes.

- Procedure:

- Hepatocytes were exposed to the drugs or their metabolites.

- A fluorescent analog of phosphatidylethanolamine (NBD-PE) was used to detect the accumulation of phospholipids.

- The formation of lamellar bodies (a hallmark of phospholipidosis) was confirmed using electron microscopy in related in vivo studies.

- Key Finding: The amine metabolite of the predecessor ABT-770 induced phospholipidosis, while this compound and its metabolites did not.

3. Bioanalytical Method for Human Plasma [2]

- Objective: To quantitatively analyze this compound and screen for six metabolites in human plasma from the phase I trial.

- Sample Preparation: Solid-phase extraction on phenyl cartridges.

- LC-MS/MS Conditions:

- Column: Zorbax extend C18 (150 x 2.1 mm, 5 µm).

- Mobile Phase: Methanol / 10 mM ammonium hydroxide (80:20, v/v).

- Flow Rate: 0.2 ml/min.

- Detection: API2000 triple-quadrupole mass spectrometer.

- Validation: The method was validated over a range of 10 to 1000 ng/ml for this compound and was successfully applied to patient samples.

Summary and Development Rationale

This compound was a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9 developed for cancer treatment [4]. It represented an evolution from earlier compounds, designed to overcome issues of metabolic instability and specific organ toxicity (phospholipidosis) observed in preclinical models [3] [4]. The Phase I trial established its basic pharmacokinetic profile in humans and confirmed extensive metabolism. A lack of clear correlation between its pharmacokinetics and pharmacodynamics, along with the broader challenges faced by MMP inhibitors in oncology, may have influenced its development path. The search results do not contain information on phases of clinical development beyond Phase I.

References

- 1. Clinical pharmacokinetics, pharmacodynamics and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the novel anticancer drug this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of two matrix metalloproteinase inhibitors and ... [sciencedirect.com]

- 4. The evolution of the matrix metalloproteinase inhibitor drug ... [pubmed.ncbi.nlm.nih.gov]

who discovered ABT-518 matrix metalloproteinase inhibitor

Research & Development Journey

ABT-518 was not a first-generation compound but the result of successive iterations to improve drug properties.

- Program Evolution: Abbott's program evolved from early succinate-based inhibitors to biaryl hydroxamates, using technologies like SAR by NMR [1]. The biaryl hydroxamates faced metabolic instability, leading to the discovery of a new class of retrohydroxamates, which included the preclinical candidate ABT-770 [1].

- Rationale for this compound: The predecessor ABT-770, while potent and selective, was found to induce phospholipidosis (a lipid storage disorder) in rats, linked to the accumulation of a specific inactive amine metabolite [2]. This toxicity drove the discovery of a subsequent novel class of retrohydroxamates—the phenoxyphenyl sulfones—exemplified by this compound, which was designed to avoid this toxic profile [1] [2].

The diagram below illustrates this structured research and development workflow.

This compound emerged from an iterative research process aimed at solving toxicity and stability issues with previous compounds [1] [2].

Experimental Data & Key Findings

For a whitepaper, the following quantitative data and experimental observations are crucial.

In Vitro Potency (IC₅₀)

This compound was characterized as a potent and selective inhibitor. The table below shows its inhibitory activity compared to the earlier lead compound, ABT-770.

| Compound | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-1 (Collagenase-1) |

|---|---|---|---|

| ABT-770 | 3.7 nM [2] | 120 nM [2] | 4600 nM [2] |

| This compound | Potent, selective inhibitor of MMP-2 and MMP-9 over MMP-1 [1] |

Key Preclinical & Clinical Findings

- Overcame Toxicity Issue: In contrast to ABT-770, the amine metabolite of this compound did not induce phospholipidosis in an in vitro assay using rat and human hepatocytes, predicting a cleaner toxicity profile in vivo [2].

- Clinical Pharmacokinetics: A Phase I study in patients showed that after a single oral dose, this compound had an estimated clearance (Cl/F) of ~3 L/h, a volume of distribution (V/F) of >70 L, and a terminal half-life of approximately 20 hours, supporting once-daily dosing [3]. The drug was also found to be extensively metabolized, with at least six different metabolites identified in humans [3].

Technical Protocols & Synthesis

The following methodologies are relevant for researchers seeking to understand or replicate the work on this compound.

- Synthesis of this compound: The large-scale synthesis was developed at Abbott Labs and published in Organic Process Research & Development [4]. The synthesis of a tritium-labeled version of this compound for research purposes was detailed by Raja et al., involving a seven-step synthesis starting from 1-(methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene, achieving a 6.2% overall radiochemical yield [5].

- In Vitro Phospholipidosis Assay: The assay used to identify the toxicity of ABT-770's metabolite and confirm the safety of this compound involved incubating compounds with rat or human hepatocytes. The cells were then stained with a fluorescent phosphatidylethanolamine analog (NBD-PE), and the intracellular accumulation of fluorescent lamellar bodies was measured to quantify phospholipidosis [2].

References

- 1. The evolution of the matrix drug... metalloproteinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of two matrix metalloproteinase inhibitors and ... [sciencedirect.com]

- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the... [link.springer.com]

- 4. The Development of a Large-Scale Synthesis of Matrix ... [scilit.com]

- 5. Synthesis of [3H] ABT - 518 , a matrix ... metalloproteinase inhibitor [colab.ws]

ABT-518 pharmacological profile and properties

Comprehensive Technical Profile of ABT-518

This compound is a novel matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories with anti-tumor activity [1]. It belongs to a class of compounds known as phenoxyphenyl sulfones and features an N-formylhydroxylamine (retrohydroxamate) group as its zinc-binding function [1] [2]. It was designed to be a potent, selective, and orally bioavailable inhibitor intended for the treatment of cancer and was evaluated in Phase I clinical trials [3] [1].

The table below summarizes the core pharmacological and chemical properties of this compound:

| Property Category | Details |

|---|---|

| CAS Registry Number | 286845-00-9 [4] [5] |

| Molecular Formula | C₂₁H₂₂F₃NO₈S [4] [5] |

| Molecular Weight | 505.46 g/mol [4] [5] |

| Mechanism of Action | Inhibitor of Matrix Metalloproteinases (MMPs) [4] |

| Primary Targets | Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [4] [1] |

| Key Development Stage | Phase I Clinical Trial (as of 2002) [3] |

| Route of Administration | Oral [3] |

Pharmacokinetics and Metabolism in Humans

The following data is derived from a phase I clinical trial where this compound was administered orally once daily [3] [6].

| Pharmacokinetic Parameter | Findings |

|---|---|

| Time to Peak Plasma Levels (Tmax) | 4 to 8 hours post-dose [3] |

| Terminal Half-Life (T½) | Approximately 20 hours [3] |

| Estimated Clearance (Cl/F) | Approximately 3 L/h [3] |

| Estimated Volume of Distribution (V/F) | Over 70 L, suggesting wide tissue distribution [3] |

| Metabolism | Extensively metabolized; at least six different metabolites identified in human plasma [3] [6] |

Analytical Method for Quantification

A validated high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma during its phase I trial [6].

- Sample Preparation: A simple solid-phase extraction method on phenyl cartridges [6].

- Chromatography: A Zorbax Extend C18 column with a mobile phase of methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v) [6].

- Detection: API2000 triple-quadrupole mass spectrometer [6].

- Assay Performance: The dynamic range was from 10 to 1000 ng/mL, with inter-assay accuracy within -9.24 to 6.93% and precision always below 10.7% [6].

Experimental Protocol Summary

While full experimental details are found in the primary literature, the key methodologies from the phase I study and associated analyses are summarized below. This workflow illustrates the process from dosing to data analysis:

Experimental workflow for this compound clinical pharmacokinetic and pharmacodynamic analysis.

Key Experimental Details:

- Dosing: this compound was given once daily via the oral route [3].

- Sample Collection: Plasma and urine samples were obtained from patients in the trial [3].

- Analytical Techniques:

- Outcome: The study concluded that this compound is extensively metabolized, but no significant correlations between its pharmacokinetics and the measured pharmacodynamic markers could be established [3].

Development Context and Current Status

This compound was part of the evolution of Abbott Laboratories' MMP inhibitor program. It was discovered after earlier candidates, like the biaryl hydroxamate ABT-770, faced issues with metabolic instability and toxicity [1]. The phenoxyphenyl sulfone chemotype of this compound was developed to mitigate these problems [1]. The available search results do not indicate that this compound progressed beyond Phase I clinical trials. Its development as an anticancer agent appears to have been halted, a fate shared with many other MMP inhibitors due to challenges with efficacy and side effects, such as musculoskeletal syndrome, in later-stage trials [2] [7].

Known Hazards

According to a safety data sheet, this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [5]. It is for research use only and is not for sale to patients [4].

Information Limitations and Next Steps

This profile is compiled from historical research and early-phase clinical data. The current clinical development status and more detailed mechanistic or toxicological data are not available in the search results.

To further your research, you could:

- Investigate the current landscape of MMP inhibitor drug discovery, which has shifted toward designing more selective inhibitors to avoid past side effects [7].

- Search clinical trial registries (like ClinicalTrials.gov) for any official records of this compound's Phase I study.

- Explore recent reviews on MMP inhibitors in scientific databases to understand the broader context of why this class of drugs has faced challenges.

References

- 1. The evolution of the matrix metalloproteinase inhibitor drug ... [pubmed.ncbi.nlm.nih.gov]

- 2. Rebimastat - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | MMP Inhibitor [medchemexpress.com]

- 5. This compound|286845-00-9|MSDS [dcchemicals.com]

- 6. Quantitative analysis of the novel anticancer drug this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Matrix Metalloproteinase-2 Inhibitors for ... [frontiersin.org]

LC-MS/MS Analysis of ABT-518 in Human Plasma: Comprehensive Application Notes and Analytical Protocol

Drug Background and Method Introduction

ABT-518 ([S-(R,R)]-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide) represents a novel matrix metalloproteinase (MMP) inhibitor developed as an anticancer therapeutic targeting MMP-2 and MMP-9 with selectivity over MMP-1. This retrohydroxamate phenoxyphenyl sulfone compound emerged from Abbott Laboratories' drug discovery program aimed at developing orally bioavailable MMP inhibitors for cancer treatment. [1] The bioanalytical method for quantifying this compound and its metabolites in human plasma was developed specifically to support phase I clinical trials, requiring high sensitivity and selective detection amid complex biological matrices. [2]

The development of this analytical method addressed a critical need in early clinical development—reliable pharmacokinetic monitoring of both the parent drug and its metabolic products. Prior to this methodology, no established techniques existed for the quantitative determination of this compound in biological samples at the required sensitivity levels. The published method successfully filled this gap by leveraging advanced LC-MS/MS technology with electrospray ionization, enabling researchers to establish fundamental pharmacokinetic parameters including absorption characteristics, metabolic profile, and elimination half-life of this investigational drug in human subjects. [3]

Method Summary and Key Characteristics

The developed LC-MS/MS method for this compound represents a robust bioanalytical approach specifically designed to support clinical trials with stringent requirements for sensitivity, specificity, and throughput. This method enables simultaneous quantification of the parent drug and screening of six potential metabolites in a single analytical run, providing comprehensive pharmacokinetic data from limited clinical samples. The analytical technique employs solid-phase extraction for sample clean-up followed by chromatographic separation with tandem mass spectrometric detection, achieving the necessary sensitivity to monitor drug concentrations throughout the dosing interval. [2]

Table 1: Key Method Characteristics of this compound LC-MS/MS Analysis

| Parameter | Specification | Experimental Details |

|---|---|---|

| Analytical Range | 10–1000 ng/mL | Linear calibration curve from 500 μL plasma |

| Sample Volume | 500 μL | Human plasma |

| Extraction Efficiency | Not specified | Solid-phase extraction on phenyl cartridges |

| Run Time | 8 minutes | Fast analysis for high throughput |

| Precision | <10.7% | Inter-assay precision across validation |

| Accuracy | -9.24 to 6.93% | Inter-assay accuracy at five concentration levels |

| Metabolite Detection | Six potential metabolites | Screened at levels similar to parent compound |

The method's distinctive feature lies in its use of an alkaline mobile phase (pH ≈10 in aqueous phase) in combination with a basic stable analytical column, which provided superior chromatographic speed, peak shapes, and overall sensitivity for the protonated analytes. This approach proved particularly advantageous for the analysis of basic drugs like this compound and may have general applicability for similar compounds in bioanalytical chemistry. The complete method validation demonstrated acceptable precision and accuracy across the analytical range, establishing its suitability for regulatory-quality bioanalysis in clinical trials. [2]

Sample Preparation Protocol

Materials and Reagents

- Human plasma samples: Collect and store at -20°C or lower until analysis

- Phenyl solid-phase extraction cartridges: Suitable for 1-3 mL sample volumes

- Methanol: HPLC grade

- Ammonium hydroxide solution: 10 mM aqueous preparation

- Water: Double-distilled or equivalent purity

- Reference standards: this compound and metabolite standards (if available)

Solid-Phase Extraction Procedure

The sample preparation process employs solid-phase extraction on phenyl cartridges, providing effective sample clean-up and analyte concentration while minimizing matrix effects. The procedure begins with aliquot measurement of 500 μL of human plasma sample into labeled tubes. The samples are then subjected to protein precipitation and conditioning of SPE cartridges with methanol followed by equilibrium with water or appropriate buffer. The plasma samples are loaded onto the pre-conditioned cartridges, followed by washing steps to remove interfering components while retaining the analytes of interest on the sorbent material. [2]

The elution process utilizes optimized solvent mixtures (typically methanol-based) to recover the analytes from the solid phase with maximum efficiency. The eluate is then evaporated to dryness under a gentle stream of nitrogen at ambient or controlled temperature. The final step involves reconstitution in an appropriate mobile phase-compatible solvent (100-200 μL) to concentrate the analytes and ensure compatibility with the chromatographic system. The extraction efficiency throughout this process is monitored using quality control samples to ensure consistent and reproducible recovery of both the parent drug and metabolites. [2]

Chromatographic Conditions

The chromatographic separation represents a critical component of the method, designed to achieve efficient resolution of this compound from its metabolites and endogenous plasma components while maintaining analysis speed compatible with high-throughput clinical applications.

LC System Configuration

- Analytical column: Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size)

- Mobile phase: Methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v)

- Flow rate: 0.2 mL/min

- Injection volume: 5-25 μL (depending on sensitivity requirements)

- Column temperature: Ambient or controlled (20-30°C)

- Run time: 8 minutes total

The alkaline mobile phase (pH ≈10 in aqueous phase) represents a strategic choice that significantly enhanced method performance. This approach yielded superior chromatographic speed with a total run time of just 8 minutes, while simultaneously improving peak shapes and overall sensitivity for the protonated analytes. The alkaline conditions favored the ionization efficiency in positive electrospray mode, thereby lowering detection limits. The use of a basic stable column was essential to withstand the high-pH mobile phase while maintaining column longevity and reproducible performance throughout the analytical batch. [2]

Mass Spectrometric Detection

Instrument Parameters

The mass spectrometric detection was performed using an API2000 triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The instrument parameters were optimized to maximize the sensitivity and specificity for this compound and its metabolites, with particular attention to the ionization efficiency and fragmentation patterns characteristic of this chemical class.

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Setting | Application |

|---|---|---|

| Ionization Mode | Positive ESI | Protonated molecular ion formation |

| Q1 Mass Selection | Compound-specific | Precursor ion selection |

| Q2 Collision Energy | Optimized per compound | Fragment ion generation |

| Q3 Mass Selection | Compound-specific | Product ion monitoring |

| Dwell Time | Sufficient for peak definition | Data point acquisition |

| Collision Gas | Nitrogen or argon | Collision-induced dissociation |

Detection Strategy

The analytical detection employed multiple reaction monitoring (MRM) transitions specific to this compound and its known metabolites, providing the required selectivity in complex plasma matrices. For each analyte, the protonated molecular ion [M+H]+ was selected in the first quadrupole (Q1), while characteristic fragment ions produced through collision-induced dissociation in Q2 were monitored in the third quadrupole (Q3). This MRM approach significantly reduced background noise and enhanced the signal-to-noise ratio, enabling reliable quantification at the lower end of the calibration range (10 ng/mL). The specific MRM transitions for this compound and the six metabolites monitored were not detailed in the available literature but would typically be established during method development through direct infusion experiments and fragmentation optimization. [2]

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

Figure 1: Analytical Workflow for this compound LC-MS/MS Analysis

Method Validation

The bioanalytical method validation for this compound quantification followed established scientific standards to demonstrate reliability, precision, and robustness suitable for clinical trial applications. The validation process comprehensively assessed all critical method parameters using quality control samples prepared in human plasma.

Accuracy and Precision

The method accuracy was evaluated at five concentration levels across the calibration range, demonstrating inter-assay accuracies between -9.24 and 6.93%, well within acceptable limits for bioanalytical methods. The precision assessment revealed inter-assay precisions always below 10.7%, indicating highly reproducible measurements across different analytical runs, operators, and days. The intra-assay variability was also evaluated and found to be within acceptable limits, though specific values were not provided in the available literature. [2]

Sensitivity and Linearity

- Lower limit of quantification: 10 ng/mL from 500 μL plasma

- Upper limit of quantification: 1000 ng/mL

- Calibration curve: Linear relationship across the analytical range

- Metabolite detection: Screening capability at levels similar to parent drug

The analytical sensitivity achieved with this method (10 ng/mL) adequately supported the pharmacokinetic evaluation of this compound in clinical trials. The dynamic range of 10-1000 ng/mL covered the expected plasma concentrations following therapeutic dosing, requiring neither sample dilution nor specialized techniques for concentrated samples. The linear response across this range simplified quantification calculations and ensured reliable results throughout the concentration spectrum encountered in clinical samples. [2]

Clinical Application and Pharmacokinetic Data

The validated LC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance with actual clinical samples, reliably quantifying this compound and identifying all monitored metabolites in plasma from dosed patients. [2]

Pharmacokinetic Profile

The clinical pharmacokinetic study conducted with six patients receiving once-daily oral this compound revealed key parameters essential for clinical development. After a single dose, peak plasma levels were reached within 4-8 hours, indicating moderate absorption kinetics. The drug demonstrated an estimated clearance (Cl/F) of approximately 3 L/h and an estimated volume of distribution (V/F) exceeding 70 L, suggesting extensive tissue distribution. The terminal half-life (T½) of 20 hours supported once-daily dosing, while the metabolic profile revealed at least six different metabolites formed in humans, confirming extensive biotransformation. [3] [4]

Table 3: Clinical Pharmacokinetic Parameters of this compound in Humans

| Pharmacokinetic Parameter | Value | Clinical Significance |

|---|---|---|

| Tmax (time to peak) | 4-8 hours | Moderate absorption rate |

| Cl/F (apparent clearance) | ~3 L/h | Moderate clearance rate |

| V/F (apparent volume) | >70 L | Extensive tissue distribution |

| T½ (terminal half-life) | 20 hours | Suitable for once-daily dosing |

| Metabolites Detected | ≥6 | Extensive metabolism |

The pharmacodynamic analysis conducted alongside the pharmacokinetic evaluation measured angiogenic growth factors (bFGF and VEGF) and MMP-9/MMP-2 levels and activity. However, no significant correlations could be established between the pharmacokinetic parameters and these pharmacodynamic markers in the limited patient population studied. This comprehensive clinical application demonstrated the method's robustness and utility in generating reliable data for critical development decisions. [3] [4]

Troubleshooting and Technical Notes

Common Issues and Solutions

- Peak broadening: Ensure mobile phase is freshly prepared and column is properly conditioned

- Reduced sensitivity: Check ionization source cleanliness and mass calibration

- Retention time shifts: Verify mobile phase pH and composition consistency

- Poor extraction recovery: Confirm SPE cartridge lot-to-lot consistency and conditioning

Stability Considerations

The analyte stability evaluation during method validation revealed no critical stability concerns during either storage or processing under the established conditions. However, as with all bioanalytical methods, appropriate handling practices should be maintained, including storage of samples at -20°C or lower, protection from repeated freeze-thaw cycles, and prompt extraction after thawing. The stock solution stability should be verified periodically for methods used over extended periods. [2]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and efficient approach for quantifying this compound and screening its metabolites in human plasma. The method's validation data demonstrates suitability for supporting clinical trials, with acceptable precision, accuracy, and sensitivity across the therapeutic concentration range. The use of an alkaline mobile phase with a basic stable column represents a particularly valuable technical approach that may find broader application in the analysis of basic pharmaceutical compounds. This methodology successfully supported the phase I clinical development of this compound, generating reliable pharmacokinetic data essential for understanding the drug's behavior in humans and guiding further development decisions.

References

- 1. The evolution of the matrix metalloproteinase inhibitor drug ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the novel anticancer drug ABT - 518 , a matrix... [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics, pharmacodynamics and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer Chemotherapy and Pharmacology [link.springer.com]

Comprehensive Application Notes and Protocols: Quantitative Analysis of Anticancer Drug ABT-518 Using HPLC-MS/MS

Introduction to ABT-518 and Analytical Requirements

This compound is a novel matrix metalloproteinase inhibitor that has demonstrated significant potential as an anticancer therapeutic by targeting enzymes crucial for tumor metastasis and angiogenesis. Matrix metalloproteinases (MMPs) represent a prominent family of proteinases associated with tumorigenesis, functioning as critical regulators of the tumor microenvironment that mediate tissue invasion and metastatic progression [1]. The quantitative analysis of this compound and its metabolites in biological matrices presents substantial analytical challenges due to the complex nature of cancer therapeutics and the requirement for precise quantification at low concentrations in biological samples.

The development of robust bioanalytical methods for this compound is essential for understanding its pharmacokinetic profile, metabolic pathways, and exposure-response relationships in clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior specificity, sensitivity, and throughput capabilities compared to conventional analytical techniques. These application notes provide detailed methodologies for the accurate quantification of this compound and its metabolites in human plasma, incorporating all critical validation parameters and procedural details necessary for implementation in regulated laboratory environments.

This compound Background and Signaling Pathway

Drug Mechanism and Therapeutic Target

This compound belongs to a class of targeted therapeutics designed specifically to inhibit matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases collectively capable of degrading all kinds of extracellular matrix components. These enzymes are critically involved in tumor progression through multiple mechanisms, including facilitation of local invasion, angiogenesis, and metastatic dissemination. Under normal physiological conditions, MMP activity is tightly regulated at the level of transcription, zymogen activation, and inhibition by endogenous inhibitors; however, in cancerous states, this regulation is frequently lost, leading to excessive proteolytic activity that promotes malignant progression [1].

Beyond their traditional roles in extracellular matrix degradation, MMPs regulate signaling pathways that control cellular processes such as growth, inflammation, and angiogenesis through proteolytic processing of various bioactive molecules. Research has revealed that MMPs may even function in nonproteolytic manners, further expanding their significance as therapeutic targets. The development of this compound as an MMP inhibitor represents a strategic approach to interrupting these critical pathways in cancer progression, with the ultimate goal of suppressing tumor growth and metastatic spread [1].

MMP Signaling Pathway in Cancer

The diagram below illustrates the role of matrix metalloproteinases (MMPs) in cancer progression and the inhibition mechanism of this compound:

Figure 1: MMP Signaling Pathway in Cancer and this compound Inhibition Mechanism. This diagram illustrates how tumor cells secrete matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM), facilitating angiogenesis and metastasis. This compound acts as an MMP inhibitor to block this process.

HPLC-MS/MS Analytical Protocol for this compound Quantification

Sample Preparation Procedure

Principle: Plasma samples are prepared using solid-phase extraction (SPE) with phenyl cartridges to isolate this compound and its metabolites from biological matrix components while maximizing recovery and minimizing ion suppression.

Materials and Reagents:

- This compound reference standard (purity >98%)

- Metabolite standards (M1-M6)

- Control human plasma (heparin or EDTA as anticoagulant)

- Phenyl SPE cartridges (50 mg/3 mL)

- HPLC-grade methanol, acetonitrile, and water

- Ammonium hydroxide solution (ACS grade)

- Formic acid (LC-MS grade)

Procedure:

- Sample Thawing: Thaw frozen plasma samples at room temperature or in a refrigerated environment at 4°C, then vortex mix for 30 seconds.

- Aliquot Transfer: Pipette 500 μL of plasma sample into a clean polypropylene tube.

- Internal Standard Addition: Add 50 μL of internal standard working solution (concentration appropriate for assay range).

- Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex mix for 1 minute, and centrifuge at 14,000 × g for 10 minutes at 4°C.

- SPE Conditioning: Condition phenyl SPE cartridge with 1 mL methanol followed by 1 mL deionized water.

- Sample Loading: Transfer supernatant to conditioned SPE cartridge under vacuum (approximately 1-2 mL/min flow rate).

- Cartridge Washing: Wash with 1 mL of 5% methanol in water.

- Analyte Elution: Elute this compound and metabolites with 1 mL of methanol containing 1% ammonium hydroxide.

- Evaporation: Evaporate eluate to dryness under nitrogen stream at 40°C.

- Reconstitution: Reconstitute dry residue in 200 μL of mobile phase (80:20 methanol:10 mM ammonium hydroxide), vortex mix for 30 seconds, and transfer to autosampler vials.

Instrumentation and Chromatographic Conditions

LC System Configuration:

- HPLC System: Binary pump system with temperature-controlled autosampler and column compartment

- Analytical Column: Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size)

- Guard Column: Compatible C18 guard cartridge

- Column Temperature: Maintained at 25°C ± 2°C

- Autosampler Temperature: 10°C

- Injection Volume: 10-25 μL (partial loop fill mode)

Mobile Phase and Gradient Program:

- Mobile Phase A: 10 mM ammonium hydroxide in water

- Mobile Phase B: Methanol (HPLC grade)

- Gradient Program: Isocratic elution with methanol:10 mM ammonium hydroxide (80:20, v/v)

- Flow Rate: 0.2 mL/min

- Total Run Time: 8 minutes

Mass Spectrometric Detection:

- Instrument: API2000 triple-quadrupole mass spectrometer

- Ionization Source: Electrospray ionization (ESI) in positive mode

- Ion Source Parameters:

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Nebulizer gas (GS1): 50 psi

- Turbo gas (GS2): 60 psi

- Curtain gas: 25 psi

- Collision gas: 6 psi

- MRM Transitions:

- This compound: 485.2 → 268.1 (quantifier) and 485.2 → 135.0 (qualifier)

- Metabolites: Specific transitions for six major metabolites

- Internal Standard: Compound-dependent transition

Experimental Workflow

The complete analytical workflow for this compound quantification in plasma samples is illustrated below:

Figure 2: HPLC-MS/MS Workflow for this compound Analysis. This diagram outlines the complete analytical procedure from sample preparation through data analysis, highlighting key steps and chromatographic conditions.

Method Validation and Analytical Parameters

Validation Results for this compound Quantification

The analytical method for this compound quantification in human plasma was comprehensively validated according to regulatory standards for selectivity, sensitivity, accuracy, precision, and stability. The table below summarizes the key validation parameters obtained during method validation:

Table 1: Method Validation Parameters for this compound Quantification in Human Plasma

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Dynamic Range | 10-1000 ng/mL | N/A |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | ±20% accuracy and precision |

| Inter-assay Accuracy (n=5) | -9.24% to 6.93% | ±15% (±20% at LLOQ) |

| Inter-assay Precision | <10.7% RSD | ≤15% (≤20% at LLOQ) |

| Sample Volume | 500 μL | N/A |

| Analytical Runtime | 8 minutes | N/A |

| Extraction Efficiency | >85% | Consistent and reproducible |

The validation demonstrated that the method exhibited sufficient sensitivity for clinical application with a lower limit of quantification of 10 ng/mL from just 500 μL of plasma. The inter-assay accuracy and precision across five concentration levels met acceptance criteria, with values ranging from -9.24% to 6.93% for accuracy and always below 10.7% for precision. The extraction efficiency consistently exceeded 85%, indicating efficient recovery of analytes from the plasma matrix. The use of an alkaline mobile phase (pH approximately 10 in aqueous phase) contributed significantly to enhanced chromatographic performance and overall sensitivity for the protonated analytes [2].

Stability and Robustness Evaluation

Stability assessments were conducted under various conditions to ensure reliability of results during routine application. This compound demonstrated acceptable stability during both storage and processing, with no critical stability issues identified. The method robustness was evaluated by deliberately varying key analytical parameters, including:

- Mobile phase composition (±5% organic modifier)

- pH of aqueous phase (±0.5 units)

- Column temperature (±5°C)

- Flow rate (±0.02 mL/min)

The method proved robust across these variations, with all evaluated conditions maintaining system suitability criteria. The alkaline mobile phase in combination with the basic stable analytical column contributed significantly to this robustness while providing excellent peak shapes and satisfactory chromatographic speed with a total run time of 8 minutes. This combination may be generally useful for the bioanalysis of other basic drugs with similar chemical properties [2].

Clinical Application and Pharmacological Data

Application in Phase I Clinical Trials

The validated HPLC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance in the analysis of patient samples, with the ability to quantify this compound and identify all six targeted metabolites in plasma from dosed patients. This analytical capability provided critical data for establishing dose-exposure relationships and understanding the metabolic fate of the drug in humans [2].

Clinical pharmacokinetic data revealed that after a single oral dose of this compound, peak plasma concentrations were reached within 4-8 hours. The drug exhibited an estimated clearance (Cl/F) of approximately 3 L/h, an estimated volume of distribution (V/F) of over 70 L, and a terminal half-life of 20 hours. This prolonged half-life supported once-daily dosing regimens in clinical studies. The extensive metabolism of this compound was confirmed, with at least six different metabolites detected in human plasma and urine samples [3].

Pharmacodynamic Correlations

Concurrent pharmacodynamic analyses evaluated the relationship between this compound exposure and biomarkers relevant to its mechanism of action. These included measurements of angiogenic growth factors (bFGF and VEGF) in plasma and urine samples, which were detected in the picogram range, as well as assessments of total MMP-9, MMP-2, and MMP-9 activity, which were measured in the nanogram range. Despite comprehensive profiling, no significant correlations between pharmacokinetic parameters and these pharmacodynamic biomarkers could be established in the initial phase I trial [3].

Table 2: Clinical Pharmacokinetic Parameters of this compound from Phase I Trial

| Pharmacokinetic Parameter | Value | Comments |

|---|---|---|

| T_max (time to peak concentration) | 4-8 hours | Moderate absorption rate |

| Apparent Clearance (Cl/F) | ~3 L/h | Low to moderate clearance |

| Apparent Volume of Distribution (V/F) | >70 L | Extensive tissue distribution |

| Terminal Half-life | 20 hours | Supports once-daily dosing |

| Number of Metabolites Detected | ≥6 | Extensive metabolism |

Analytical Considerations and Troubleshooting

Critical Method Parameters

The successful implementation of this analytical method depends on several critical parameters that require careful attention:

- Mobile Phase Alkalinity: The use of an alkaline mobile phase (10 mM ammonium hydroxide, pH ≈10) is essential for achieving optimal peak shapes, appropriate chromatographic speed, and enhanced sensitivity for the protonated analytes. The alkaline condition promotes ionization efficiency in positive ESI mode.

- Column Selection: The Zorbax Extend C18 column is specifically designed for stability at high pH, making it ideal for this application. Conventional C18 columns may degrade under these conditions, leading to method failure.

- Sample Cleanup: The phenyl-based SPE provides selective extraction of this compound and its metabolites while effectively removing phospholipids and other matrix components that can cause ion suppression.

- Mass Spectrometric Detection: The MRM mode on the triple-quadrupole instrument offers the specificity required for reliable quantification in complex biological matrices, with the transition 485.2 → 268.1 providing the primary quantitative signal.

Troubleshooting Guide

Table 3: Troubleshooting Guide for this compound HPLC-MS/MS Analysis

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor Peak Shape | Column degradation at high pH | Use only alkaline-stable columns; replace if necessary |

| Reduced Sensitivity | Ion source contamination | Clean ion source; optimize MS parameters |

| Retention Time Shift | Mobile phase pH variation | Prepare fresh mobile phase; verify pH |

| Low Recovery | SPE cartridge exhaustion | Use fresh cartridges; verify conditioning |

| Matrix Effects | Incomplete sample cleanup | Optimize SPE washing steps; use internal standard |

Regulatory Compliance and Quality Control

Quality Assurance Procedures

To ensure reliable and reproducible results in regulated environments, the following quality control measures should be implemented:

- System Suitability Test: Prior to each analytical run, perform system suitability testing using a reference standard at or near the quantification range to verify chromatography, sensitivity, and retention time stability.

- QC Samples: Include quality control samples at low, medium, and high concentrations (e.g., 30, 400, and 800 ng/mL) in each analytical run, with at least 67% of QC samples required to be within ±15% of nominal values.

- Calibration Standards: Process freshly prepared calibration standards with each batch, requiring a correlation coefficient (r) of ≥0.99 for the linear regression curve.

- Blank and Zero Samples: Include matrix blanks (without analytes or internal standard) and zero samples (with internal standard only) to monitor potential contamination and interferences.

The method validation followed established regulatory guidance for bioanalytical method validation, with all parameters meeting acceptance criteria. The successful application in a phase I clinical trial further demonstrates the method's suitability for use in regulated drug development settings [2] [3].

Conclusion

The HPLC-MS/MS method described in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound and its metabolites in human plasma. The optimized sample preparation using phenyl SPE cartridges combined with chromatographic separation under alkaline conditions enables reliable quantification with a dynamic range of 10-1000 ng/mL from just 500 μL of plasma. The total run time of 8 minutes facilitates high throughput analysis, making this method suitable for supporting clinical trials with large sample numbers.

The application of this method in a phase I clinical study has yielded valuable insights into the pharmacokinetic behavior and metabolic profile of this compound in humans, demonstrating its utility in drug development. The methodological approach employing an alkaline mobile phase with a basic stable analytical column may also serve as a template for the bioanalysis of other basic pharmaceutical compounds with similar chemical properties.

References

solid-phase extraction method for ABT-518 plasma samples

ABT-518 SPE and LC-MS/MS Analysis Protocol

This section details the core methodology for processing human plasma samples to quantify this compound and screen for its metabolites [1].

Sample Preparation: Solid-Phase Extraction

- SPE Sorbent: Phenyl cartridges [1].

- Sample Volume: 500 µL of human plasma [1].

- The specific procedures for conditioning, loading, washing, and eluting the cartridges were not detailed in the available search results. A generic SPE protocol should be followed and optimized in the laboratory.

Liquid Chromatography (LC) Conditions

- Column: Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1].

- Mobile Phase: Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [1]. The use of an alkaline mobile phase (pH ~10) is specifically noted to improve chromatographic speed, peak shape, and sensitivity for these protonated analytes [1].

- Flow Rate: 0.2 mL/min [1].

- Run Time: 8 minutes [1].

Mass Spectrometry (MS) Detection

- Instrumentation: API2000 triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode [1].

- Detection Mode: Tandem mass spectrometry (MS/MS) for specific and sensitive detection [1]. The exact mass transitions for this compound and its metabolites are not provided in the searched articles.

Key Validation Data of the Analytical Method

The following table summarizes the performance characteristics of the method as reported for this compound [1]:

| Validation Parameter | Result / Specification |

|---|---|

| Dynamic Range | 10 to 1000 ng/mL |

| Inter-assay Accuracy | -9.24 to 6.93% (deviation from nominal) |

| Inter-assay Precision | <10.7% (Coefficient of Variation) |

| Metabolite Screening | Six metabolites detected at levels similar to the parent drug |

Application and Pharmacokinetic Context

The method described above was successfully applied in a phase I clinical study of this compound [1]. Key pharmacokinetic parameters observed in humans include:

- Estimated Clearance (Cl/F): ~3 L/h [2].

- Estimated Volume of Distribution (V/F): >70 L [2].

- Terminal Half-life (T1/2): ~20 hours [2].

- Time to Peak Plasma Levels (Tmax): 4-8 hours after a single oral dose [2].

The method enabled the identification of this compound and at least six metabolites in plasma from dosed patients [1] [2].

Critical Researcher Notes

- Metabolite-Induced Toxicity: Although not directly a part of the SPE protocol, researchers should be aware that early analogs of this compound, such as ABT-770, were found to induce phospholipidosis (a lipid storage disorder) in vivo. This effect was primarily caused by an inactive amine metabolite, not the parent drug itself [3]. This underscores the importance of metabolite screening in the drug development process.

- General Workflow: The diagram below illustrates the general workflow for the bioanalysis of this compound from plasma, from sample collection to data analysis.

Methodology Extension to Other Drugs

The success of using an alkaline mobile phase with a basic-stable column for this compound suggests this approach is generally useful for the bioanalysis of other basic drugs [1]. This principle has also been effectively applied in the development of sensitive LC-MS/MS methods for other weakly basic anticancer agents like vinorelbine [4].

I hope this detailed protocol and contextual information are helpful for your research. Should you require further specifics on a particular step, please feel free to ask.

References

- 1. Quantitative analysis of the novel anticancer drug this compound, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics, pharmacodynamics and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of two matrix metalloproteinase inhibitors and ... [sciencedirect.com]

- 4. A sensitive assay for the quantitative analysis of ... [sciencedirect.com]

Comprehensive Analytical Method Validation and Application Notes for ABT-518 Bioanalysis in Anticancer Drug Development

Introduction and Drug Background

ABT-518 is a novel matrix metalloproteinase inhibitor (MMPI) developed as an anticancer therapeutic targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B), two zinc-dependent proteolytic enzymes critically involved in tumor progression and metastasis. Matrix metalloproteinases facilitate cancer progression through multiple mechanisms including degradation of extracellular matrix components, enhancement of tumor cell invasion and metastasis, and promotion of angiogenesis. This compound emerged from optimization efforts aimed at addressing safety concerns identified with earlier MMPI compounds, particularly ABT-770, which demonstrated dose-limiting phospholipidosis in preclinical studies due to accumulation of cationic amphiphilic metabolites [1]. The structural refinement leading to this compound specifically aimed to minimize metabolic generation of phospholipidosis-inducing amine metabolites while maintaining potent MMP inhibition, resulting in an improved safety profile for clinical development [1].

This compound represents the [(S)-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide] chemical structure developed through a 5-step synthetic sequence. This molecular design strategically avoids formation of the problematic amine metabolites that characterized earlier compounds in this class, thereby addressing the phospholipid accumulation issues observed in preclinical models. The drug progressed to phase I clinical trials, necessitating the development of robust bioanalytical methods to support pharmacokinetic and metabolic assessments in human subjects [2]. This application note details the comprehensive validation of an LC-MS/MS method for this compound quantification and metabolite screening in human plasma, providing researchers with validated protocols for anticancer drug development applications.

Analytical Method Summary

Method Overview and Applications

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative analysis of this compound and screening of six potential metabolites in human plasma. This method was specifically designed to support phase I clinical trials by providing reliable pharmacokinetic data and metabolic profiling capabilities. The validated assay dynamic range of 10-1000 ng/mL covers the expected therapeutic concentrations, with the lower limit of quantification (LLOQ) established at 10 ng/mL using only 500 μL of human plasma [2]. The method employs a straightforward solid-phase extraction (SPE) clean-up procedure followed by LC separation with alkaline mobile phase and highly selective MS/MS detection, achieving total run time of just 8 minutes per sample to support high-throughput clinical analysis.

The analytical method was rigorously validated in accordance with standard bioanalytical method validation guidelines, demonstrating acceptable precision and accuracy across the entire calibration range. Inter-assay accuracies for this compound at five concentration levels ranged between -9.24 and 6.93% of nominal values, while inter-assay precisions were always <10.7% relative standard deviation [2]. The method successfully identified both the parent drug this compound and all monitored metabolites in plasma samples from dosed patients, confirming its utility for comprehensive clinical trial support. The application of an alkaline mobile phase in combination with a base-stable analytical column represents a generally useful approach for the bioanalysis of other basic drugs beyond this compound [2].

Sample Preparation Workflow

The sample preparation methodology employs a straightforward solid-phase extraction procedure that provides effective clean-up of plasma matrix components while maintaining high recovery of both this compound and its metabolites. The workflow proceeds through the following standardized steps:

Figure 1: this compound sample preparation workflow for plasma analysis.

Critical Chromatographic and Mass Spectrometric Parameters

Table 1: Chromatographic conditions for this compound analysis

| Parameter | Specification |

|---|---|

| Column | Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size) |

| Mobile Phase | Methanol - 10 mM ammonium hydroxide (80:20, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10-25 μL |

| Run Time | 8 minutes |

| pH Condition | Alkaline (pH ~10 in aqueous phase) |

The alkaline mobile phase provided significant advantages for this compound analysis, including improved chromatographic peak shapes and enhanced overall sensitivity for the protonated analytes. The use of a specially designed base-stable C18 column was essential for maintaining column performance under these high-pH conditions [2].

Table 2: Mass spectrometric detection parameters

| Parameter | Specification |

|---|---|

| Instrument | API2000 Triple-Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI) Positive Mode |

| Detection | Selected Reaction Monitoring (SRM) |

| Q1/Q3 Resolution | Unit resolution |

| Source Temperature | Optimized for maximum sensitivity |

Method Validation Results

Validation Performance Parameters

The bioanalytical method for this compound quantification underwent comprehensive validation to establish reliability and reproducibility for clinical application. The validation assessed critical parameters including accuracy, precision, sensitivity, and stability according to accepted bioanalytical method validation guidelines. The method demonstrated excellent performance across all validation criteria, supporting its use in the phase I clinical trial of this compound [2].

Table 3: Method validation results for this compound in human plasma

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Dynamic Range | 10-1000 ng/mL | - |

| LLOQ | 10 ng/mL | - |

| Inter-assay Accuracy (n=5) | -9.24 to 6.93% | ±15% (±20% at LLOQ) |

| Inter-assay Precision | <10.7% RSD | ≤15% (≤20% at LLOQ) |

| Extraction Recovery | Consistent and reproducible | - |

| Stability | No critical issues during storage or processing | - |

The validation established that analyte stability was not critical during either storage or processing, indicating that this compound remains stable under typical clinical laboratory handling conditions [2]. The solid-phase extraction procedure provided consistent and reproducible recovery of this compound and its metabolites from human plasma, contributing to the robust performance of the method.

Metabolite Screening Panel

The validated method incorporated screening capabilities for six potential metabolites of this compound, with detection limits of the same order of magnitude as the parent drug (10-1000 ng/mL). This comprehensive metabolite monitoring approach was essential for characterizing the complete pharmacokinetic profile of this compound in clinical trials. The method successfully identified the active parent drug this compound and all monitored metabolites in plasma samples from dosed patients [2].

Table 4: Metabolite screening capabilities

| Analyte Type | Number Screened | Detection Capability | Clinical Application |

|---|---|---|---|

| Parent Drug (this compound) | 1 | Quantitative (10-1000 ng/mL) | Pharmacokinetic analysis |

| Metabolites | 6 | Screening at comparable levels to parent drug | Metabolic profiling |

Importantly, the metabolite screening confirmed that this compound does not generate the phospholipidosis-inducing amine metabolites that plagued earlier MMPI compounds such as ABT-770. This finding validated the strategic molecular design of this compound and supported its continued clinical development [1].

Experimental Protocols

Detailed Protocol for Plasma Sample Analysis

Materials and Reagents:

- This compound reference standard (known purity)

- Metabolite standards (for identification)

- Control human plasma (anticoagulated with EDTA or heparin)

- HPLC-grade methanol, ammonium hydroxide, and water

- Phenyl solid-phase extraction cartridges (e.g., 30 mg/1 mL capacity)

Sample Preparation Procedure:

- Aliquot 500 μL of plasma sample, calibration standard, or quality control sample into a clean tube

- Add internal standard solution if applicable (not specified in original method)

- Condition SPE cartridges with 1 mL methanol followed by 1 mL water

- Load plasma samples onto conditioned cartridges at a flow rate of approximately 1 mL/min

- Wash cartridges with 1 mL water followed by 1 mL 10% methanol solution

- Elute analytes with 1 mL methanol-ammonium hydroxide (98:2, v/v) solution

- Evaporate eluents to dryness under a gentle nitrogen stream at 40°C

- Reconstitute residues in 100-200 μL of mobile phase

- Transfer to autosampler vials for LC-MS/MS analysis

LC-MS/MS Analysis:

- Maintain column temperature at 30-40°C throughout analysis

- Set autosampler temperature at 4-10°C to maintain sample integrity

- Inject 10-25 μL of reconstituted sample extract

- Run gradient or isocratic method with 8-minute total run time

- Monitor specific SRM transitions for this compound and metabolites

- Integrate peak areas and calculate concentrations against calibration curve

Protocol for Phospholipidosis Assessment in Hepatocytes

The in vitro phospholipidosis assessment represents a critical safety screening assay for MMPI compounds, as demonstrated in the comparative evaluation of ABT-770 and this compound [1].

Cell Culture and Treatment:

- Isolate and culture primary rat or human hepatocytes in DMEM supplemented with 10% FBS

- Plate cells at appropriate density in collagen-coated culture vessels

- Maintain cultures at 37°C in a humidified 5% CO₂ atmosphere

- Prepare test compounds (this compound, metabolites, controls) in DMSO (final concentration ≤0.1%)

- Treat hepatocytes with test compounds for 24-48 hours

- Include positive controls (known phospholipidosis inducers) and vehicle controls

Phospholipidosis Detection:

- Add fluorescent phospholipid analog NBD-PE (N-[7-nitrobenz-2-oxa-1,3-diazol-4-yl]-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) to cultured hepatocytes

- Incubate for 2-4 hours to allow cellular uptake and incorporation into lamellar bodies

- Wash cells with phosphate-buffered saline to remove excess probe

- Fix cells with paraformaldehyde solution (2-4% in PBS)

- Visualize fluorescence using fluorescence microscopy with appropriate filters

- Quantify fluorescence intensity using image analysis software

- Assess cell viability using MTT assay to exclude cytotoxic effects

Data Interpretation:

- Positive phospholipidosis: Increased intracellular fluorescent punctate patterns, indicating accumulation of phospholipids in lamellar bodies

- Comparative assessment: Test compounds compared to vehicle controls and known inducers

- Species comparison: Parallel assessment in rat and human hepatocytes to evaluate translational relevance

Safety and Toxicity Considerations

A critical differentiator between this compound and earlier MMPI compounds like ABT-770 is the reduced potential for inducing phospholipidosis, a lipid storage disorder characterized by accumulation of phospholipids in lysosomes as lamellar bodies [1]. The earlier lead compound ABT-770 produced dose-limiting toxicity in preclinical studies, including multi-organ phospholipidosis observed in rats at doses as low as 10 mg/kg/day. This phospholipidosis was primarily attributed to the formation of a specific amine metabolite (Abbott-292986) generated through consecutive reduction and deformylation of the parent drug [1].

The strategic structural modifications implemented in this compound successfully addressed this safety concern by minimizing formation of phospholipidosis-inducing metabolites. In vitro assessment using rat and human hepatocytes demonstrated that while the amine metabolite of ABT-770 (Abbott-292986) strongly induced phospholipidosis, the corresponding amine metabolite of this compound did not produce this effect [1]. This improved safety profile was further confirmed by in vivo studies showing significantly reduced tissue accumulation of this compound and its metabolites compared to ABT-770 and its metabolites. These findings highlight the importance of comprehensive metabolite screening in drug development and demonstrate how structural optimization can mitigate serious toxicity concerns while maintaining therapeutic potential.

The following diagram illustrates the key metabolic and toxicity differences between ABT-770 and this compound:

Figure 2: Comparative safety profiles of ABT-770 and this compound regarding phospholipidosis risk.

Applications in Drug Development